Piclamilast
Description
Historical Context and Discovery of Piclamilast
The structural basis for this compound was initially detailed in a European patent application in 1995. wikipedia.orgnewdrugapprovals.org The earliest documented use of the name "this compound" appeared in a publication in 1997. wikipedia.orgnewdrugapprovals.orgnewdrugapprovals.org
Development as a Second-Generation PDE4 Inhibitor
This compound is recognized as a second-generation PDE4 inhibitor. ersnet.org This classification places it among compounds developed after earlier PDE4 inhibitors like rolipram (B1679513). ersnet.orgharvardapparatus.com Second-generation inhibitors, including this compound and roflumilast (B1684550), have been noted for not sharing certain properties of first-generation inhibitors, such as a strong preference for binding to the high-affinity rolipram-binding state (HARBS) of PDE4s. mdpi.com
Structural Hybridization from Rolipram and Roflumilast
This compound was developed through the structural hybridization of rolipram and roflumilast. researchgate.netnih.govencyclopedia.pubresearchgate.net This design approach aimed to combine features of both parent compounds. Structurally, the methoxy (B1213986) and cyclopentyloxy groups of this compound are reported to occupy the two Q pockets in the active site of the PDE4 enzyme, consistent with the binding mode of rolipram. researchgate.netnih.govencyclopedia.pubresearchgate.net The dichloropyridyl group, derived from the structure of roflumilast, is reported to form a hydrogen bond in the metal pocket of the enzyme. researchgate.netnih.govencyclopedia.pubresearchgate.net
Overview of Phosphodiesterase (PDE) Enzyme Family
Classification and Subfamilies
Phosphodiesterases (PDEs) constitute a superfamily of enzymes crucial for cellular signaling. wikipedia.org The human genome contains 21 PDE genes, which are classified into 11 distinct families, designated PDE1 through PDE11. wikipedia.orgmdpi.comnih.govsigmaaldrich.comwisdomlib.orgfrontiersin.orgahajournals.orgresearchgate.net This classification is based on factors including amino acid sequences, substrate specificities, regulatory properties, pharmacological characteristics, and tissue distribution. wikipedia.orgresearchgate.net Alternative splicing of PDE mRNAs further contributes to diversity, generating 120 or more distinct PDE isoforms in various human tissues. mdpi.com The PDE4 family, specifically targeted by this compound, consists of four subfamilies: PDE4A, PDE4B, PDE4C, and PDE4D, encoded by independent genes. mdpi.comresearchgate.net These subfamilies share a highly conserved catalytic domain but exhibit functional diversity due to alternative splicing and different regulatory elements. mdpi.com Based on the presence and length of two upstream conserved regions (UCR1 and UCR2), PDE4 isoforms are further categorized into subclasses, including long, short, super-short, and dead-short variants. mdpi.com
Role in Cyclic Nucleotide Signaling (cAMP and cGMP)
PDEs play a critical role in regulating intracellular concentrations of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.govsigmaaldrich.comfrontiersin.orgahajournals.orgmdpi.com They catalyze the hydrolysis of cAMP and cGMP into their inactive forms, 5'-AMP and 5'-GMP, respectively. wikipedia.orgnih.govsigmaaldrich.com By controlling the degradation of these cyclic nucleotides, PDEs function alongside adenylyl and guanylyl cyclases to modulate the amplitude and duration of cellular responses triggered by cAMP and cGMP. sigmaaldrich.com This regulation is vital for a wide range of biological processes influenced by signals such as hormones, neurotransmitters, and odorants. sigmaaldrich.com Different PDE families exhibit varying substrate specificities; for instance, PDE4, PDE7, and PDE8 are specific for cAMP, while PDE5, PDE6, and PDE9 are specific for cGMP. sigmaaldrich.comfrontiersin.orgmdpi.com Other families, such as PDE1, PDE2, PDE3, PDE10, and PDE11, can hydrolyze both cAMP and cGMP. sigmaaldrich.comfrontiersin.orgmdpi.com The compartmentalization of cAMP and cGMP signaling pathways is also influenced by PDEs, contributing to the spatial and kinetic characteristics of these signals within cells. nih.govsigmaaldrich.commdpi.com
Detailed Research Findings:
This compound has demonstrated potent inhibitory activity on PDE4B and PDE4D, with reported IC50 values of 41 pM and 21 pM, respectively. researchgate.netnih.govencyclopedia.pubresearchgate.net
In a rat model of 1,2-dimethylhydrazine-induced colorectal cancer, this compound dose-dependently reduced aberrant crypt foci and favorably restored oxidative stress and inflammatory markers. nih.gov At a higher tested dose, this compound significantly increased intracellular cAMP levels and suppressed the activation of Ras and PI3K and their downstream Akt/mTOR signaling. nih.gov Furthermore, it promoted apoptosis in colorectal cancer cells, increasing the gene expression of caspase-3 and Bax and decreasing the anti-apoptotic factor Bcl-2. nih.gov
Studies in a preterm rat model of hyperoxia-induced lung injury investigated the anti-inflammatory properties of this compound. PDE4 inhibition with this compound was found to have anti-inflammatory properties, attenuate pulmonary fibrin (B1330869) deposition and vascular alveolar leakage, and prolong survival in this model of neonatal lung injury. ersnet.org this compound treatment attenuated fibrin deposition and reduced extravascular fibrin deposits in septa and alveoli. ersnet.org
In cellular models of acute myeloid leukemia (NB4, HL-60, and U937 blasts), this compound, at concentrations ranging from 5 to 30 micromolar, enhanced the cyto-differentiating activity of all-trans retinoic acid (ATRA). aacrjournals.org In NB4 cells, this compound accelerated morphological granulocytic maturation and enhanced the ATRA-dependent induction of differentiation markers like NBT-reductase and CD11b. aacrjournals.org It also additively increased the growth inhibitory effect of ATRA. aacrjournals.org this compound treatment led to a significant increase in intracellular cAMP and cAMP-dependent protein kinase (PKA) levels in NB4 cells. aacrjournals.org this compound also exerted differential effects on transcriptional factors involved in leukemic cell maturation triggered by ATRA, enhancing the ligand-dependent transcriptional activity of the retinoic acid receptor, RARalpha, associated with PKA-dependent phosphorylation of RARalpha. aacrjournals.org
Data Table:
| Compound | PDE4B IC50 (pM) | PDE4D IC50 (pM) |
| This compound | 41 | 21 |
This compound as a Selective PDE4 Inhibitor
This compound functions primarily through the selective inhibition of the enzyme phosphodiesterase 4 (PDE4). wikipedia.orgnewdrugapprovals.orgguidetopharmacology.orgrndsystems.combio-techne.com PDE4 enzymes play a crucial role in hydrolyzing cyclic adenosine monophosphate (cAMP) to inactive adenosine monophosphate (AMP) within cells. wikipedia.orgnewdrugapprovals.org By inhibiting PDE4, this compound increases intracellular cAMP levels. wikipedia.orgnewdrugapprovals.org Elevated cAMP is known to suppress the activity of various immune and inflammatory cells, including mast cells, neutrophils, basophils, eosinophils, T lymphocytes, and macrophages, as well as structural cells like sensory nerves and epithelial cells, where PDE4 is particularly prevalent. wikipedia.orgnewdrugapprovals.org This mechanism underlies its anti-inflammatory properties observed in various research models. wikipedia.orgnewdrugapprovals.orgrndsystems.combio-techne.comfishersci.pt
Selectivity Profile over Other PDE Isoenzymes
This compound demonstrates a high degree of selectivity for PDE4 over other phosphodiesterase isoenzymes. Research indicates that this compound shows no significant inhibition of PDEs other than PDE4. wikipedia.orgnewdrugapprovals.org Specifically, studies have reported that this compound exhibits greater than 19,000-fold selectivity over other PDE isoenzymes. rndsystems.combio-techne.comfishersci.pt In cell-free assays, this compound has been shown to inhibit PDE4 with an IC50 value of 0.31 nM, while its IC50 values for PDE1, PDE2, PDE3, PDE5, and PDE7A are significantly higher, exceeding 10 μM for PDE7A, 14 μM for PDE5, 40 μM for PDE2, and over 100 μM for PDE1 and PDE3. caymanchem.com This pronounced selectivity for PDE4 is a key characteristic of this compound. wikipedia.orgnewdrugapprovals.orgrndsystems.combio-techne.comfishersci.ptcaymanchem.com
Here is a table summarizing the selectivity profile of this compound:
| PDE Isoenzyme | IC50 (nM) | Selectivity Fold (vs PDE4) | Source |
| PDE4 | 0.31 - 1 | 1 | rndsystems.combio-techne.comcaymanchem.com |
| PDE1 | >100,000 | >320,000 | caymanchem.com |
| PDE2 | 40,000 | ~129,000 | caymanchem.com |
| PDE3 | >100,000 | >320,000 | caymanchem.com |
| PDE5 | 14,000 | ~45,000 | caymanchem.com |
| PDE7A | >10,000 | >32,000 | caymanchem.com |
| Other PDEs | No inhibition reported | >19,000 rndsystems.combio-techne.comfishersci.pt | wikipedia.orgnewdrugapprovals.org |
Note: IC50 values may vary slightly depending on the specific assay conditions and source of the enzyme.
This compound has also shown high inhibitory activity on PDE4B and PDE4D subtypes, with reported IC50 values of 41 pM and 21 pM, respectively. mdpi.comnih.gov
Comparison with Other PDE4 Inhibitors (e.g., Cilomilast (B62225), Roflumilast, Rolipram)
This compound has been compared to other well-known PDE4 inhibitors, including cilomilast, roflumilast, and rolipram, in terms of its potency and effects in various models. wikipedia.orgresearchgate.netnih.govharvardapparatus.comnih.gov
In studies assessing the inhibition of PDE4 activity from human neutrophils, this compound has shown comparable potency to roflumilast and its N-oxide metabolite, with IC50 values in a similar narrow range (2-13 nM for this compound, 2-21 nM for roflumilast, and 3-40 nM for roflumilast N-oxide). nih.gov In contrast, cilomilast and rolipram showed greater variability in their IC50 values across different cell types and responses, with ranges of 40-3000 nM for cilomilast and 10-600 nM for rolipram. nih.gov Some research indicates that this compound is more than 100-fold more potent than rolipram and cilomilast in inhibiting PDE4 activity from human neutrophils. nih.gov
When comparing the inhibitory activity on PDE4 subtypes, roflumilast primarily inhibits PDE4B and PDE4D with IC50 values of 0.84 nM and 0.68 nM, respectively, requiring higher concentrations (in the μM range) for inhibition of PDE4A and PDE4C. mdpi.comencyclopedia.pub this compound, developed through structural hybridization of rolipram and roflumilast, exhibits very high inhibitory activity on PDE4B and PDE4D, with IC50 values of 41 pM and 21 pM, respectively. mdpi.comnih.gov
In in vivo studies using airway disease models, roflumilast has demonstrated superiority over this compound, rolipram, and cilomilast in suppressing allergen-induced early airway reactions. researchgate.netharvardapparatus.comnih.gov For instance, orally administered roflumilast showed an ED50 of 1.5 μmol/kg in suppressing allergen-induced early airway reactions, compared to 8.3 μmol/kg for this compound, 32.5 μmol/kg for rolipram, and 52.2 μmol/kg for cilomilast. researchgate.netharvardapparatus.comnih.gov In inhibiting LPS-induced circulating TNFα in rats, roflumilast and its N-oxide were significantly more potent than this compound, rolipram, and cilomilast, exhibiting 8-, 25-, and 310-fold superiority, respectively. researchgate.netharvardapparatus.comnih.gov
However, some studies suggest that this compound exhibits a tighter binding to PDE4 (~0.03 nM) than roflumilast (0.7 nM) by approximately 20-fold. nih.gov Despite this, roflumilast has shown better selectivity against PDE4 compared to all other human PDEs tested than this compound. nih.gov
This compound has also been noted to have equal affinity for the high-affinity rolipram binding site (HARBS) and low-affinity rolipram binding site (LARBS) on PDE4. researchgate.net Unlike rolipram, the potency of this compound against PDE4 is more consistent, suggesting different interaction mechanisms with the enzyme. researchgate.net
Here is a table comparing the in vivo efficacy of this compound and other PDE4 inhibitors in suppressing allergen-induced early airway reactions in guinea pigs (oral administration):
| Compound | ED50 (μmol/kg) | Source |
| Roflumilast | 1.5 | researchgate.netharvardapparatus.comnih.gov |
| This compound | 8.3 | researchgate.netharvardapparatus.comnih.gov |
| Rolipram | 32.5 | researchgate.netharvardapparatus.comnih.gov |
| Cilomilast | 52.2 | researchgate.netharvardapparatus.comnih.gov |
Here is a table comparing the in vivo efficacy of this compound and other PDE4 inhibitors in abrogating LPS-induced circulating TNFα in rats (oral administration):
| Compound | ED50 (μmol/kg) | Superiority vs this compound | Source |
| Roflumilast | 0.3 | 8-fold | researchgate.netharvardapparatus.comnih.gov |
| Roflumilast N-oxide | 0.3 | 8-fold | researchgate.netharvardapparatus.comnih.gov |
| This compound | 2.4 | 1-fold | researchgate.netharvardapparatus.comnih.gov |
| Rolipram | 7.5 | ~3-fold less potent | researchgate.netharvardapparatus.comnih.gov |
| Cilomilast | 93 | ~39-fold less potent | researchgate.netharvardapparatus.comnih.gov |
Note: ED50 values are approximate and derived from reported fold differences relative to Roflumilast or this compound in the source.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRUXBQSQLKHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040227 | |
| Record name | Piclamilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-83-6 | |
| Record name | Piclamilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Piclamilast [USAN:INN] | |
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| Record name | Piclamilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01791 | |
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| Record name | Piclamilast | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144035-83-6 | |
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| Record name | PICLAMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Mechanisms of Action of Piclamilast
Molecular and Cellular Mechanisms
The primary action of Piclamilast at the molecular level is the inhibition of PDE4 enzymes, which leads to an accumulation of intracellular cAMP. wikipedia.orgresearchgate.net This elevation in cAMP concentration activates protein kinase A (PKA) and other cAMP-dependent pathways, resulting in a broad range of cellular responses.
This compound selectively inhibits the four isoforms of the PDE4 enzyme family: PDE4A, PDE4B, PDE4C, and PDE4D. wikipedia.org These isoforms are the most prevalent PDEs within inflammatory and immune cells, including neutrophils, eosinophils, T lymphocytes, and macrophages. wikipedia.org By targeting these enzymes, this compound effectively modulates the inflammatory processes mediated by these cells. While it is a potent inhibitor of all four isoforms, research highlights a particular affinity for specific subtypes.
Developed through the structural hybridization of earlier PDE4 inhibitors, Rolipram (B1679513) and Roflumilast (B1684550), this compound demonstrates exceptionally high inhibitory activity against the PDE4B and PDE4D isoforms. nih.gov This specificity is significant as different isoforms are linked to distinct cellular functions and pathologies. The potent inhibition of PDE4B, in particular, is associated with its anti-inflammatory effects. spandidos-publications.com
Table 1: Inhibitory Activity of this compound on PDE4 Isoforms
| Isoform | IC₅₀ (pM) |
|---|---|
| PDE4B | 41 |
| PDE4D | 21 |
This table displays the half-maximal inhibitory concentration (IC₅₀) values of this compound for PDE4B and PDE4D isoforms, indicating very high potency. Data sourced from nih.gov.
The PDE4 enzyme exists in two distinct conformational states, characterized by their affinity for the prototypical PDE4 inhibitor, Rolipram: the high-affinity rolipram binding site (HARBS) and the low-affinity rolipram binding site (LARBS). nih.govresearchgate.net Unlike many other PDE4 inhibitors that show a preference for one site, this compound is distinguished by its high and equal affinity for both HARBS and LARBS. nih.govscispace.com This characteristic allows [3H]this compound to be used as a radioligand to study inhibitor interactions with both conformational states of the PDE4 enzyme in brain tissue. nih.gov Studies comparing this compound with other inhibitors show that while compounds like Rolipram preferentially bind to HARBS, this compound's competition curves are better described by a one-site model, reflecting its potent interaction with both sites. nih.govresearchgate.net
Table 2: Binding Affinity of Various PDE4 Inhibitors
| Compound | Binding Preference |
|---|---|
| This compound | High affinity for both HARBS and LARBS |
| Rolipram | Preferential binding to HARBS |
| CDP 840 | Lower affinity for HARBS compared to this compound and Rolipram |
This table summarizes the differential binding characteristics of this compound and other selected PDE4 inhibitors to the high-affinity (HARBS) and low-affinity (LARBS) rolipram binding sites. Data sourced from nih.govresearchgate.netnih.gov.
The direct consequence of PDE4 inhibition by this compound is the prevention of cAMP hydrolysis into its inactive form, adenosine (B11128) monophosphate (AMP). wikipedia.org This action leads to a significant increase in intracellular cAMP concentrations. researchgate.netnih.gov Elevated cAMP levels are crucial for suppressing the activity of various immune and inflammatory cells. wikipedia.org Repeated treatment with this compound has been shown to substantially increase cAMP levels in key brain regions like the hippocampus and prefrontal cortex. nih.govresearchgate.net
Table 3: Effect of Repeated this compound Treatment on cAMP Levels in Rat Brain
| Brain Region | Dose | cAMP Increase (%) |
|---|---|---|
| Hippocampus | 1 mg/kg | 250% |
| Prefrontal Cortex | 1 mg/kg | 189% |
This table shows the percentage increase in cAMP levels in the hippocampus and prefrontal cortex of rats following repeated treatment with this compound. Data sourced from nih.govresearchgate.net.
The accumulation of intracellular cAMP initiated by this compound triggers a cascade of downstream signaling events. A key effector of cAMP is PKA, which, upon activation, phosphorylates various target proteins, including the cAMP-responsive element-binding protein (CREB). nih.gov This modulation of downstream pathways is central to the therapeutic effects of this compound.
A notable aspect of this compound's mechanism is its interaction with the retinoic acid (RA) signaling pathway. nih.gov Retinoic acid, a metabolite of vitamin A, regulates gene transcription by binding to nuclear retinoic acid receptors (RARs). wesleyan.edu Research has demonstrated a significant crosstalk between the cAMP and RA signaling pathways. Inhibition of PDE4 by this compound potentiates the effects of retinoids, such as all-trans-retinoic acid (ATRA), in inducing myeloid differentiation in leukemia cells. nih.gov This synergistic effect is mediated, at least in part, by the PKA-dependent phosphorylation of RARα, which enhances the ligand-dependent transactivation and degradation of the receptor. nih.gov Treatment of cells with this compound results in the activation of the cAMP signaling pathway, leading to the nuclear translocation of PKA and a subsequent increase in CREB phosphorylation. nih.gov
Regulation of Downstream Signaling Pathways
Activation of AP-1 and c-Jun Phosphorylation
The transcription factor Activator Protein-1 (AP-1) is a critical regulator of gene expression in response to a variety of stimuli, including cytokines and growth factors. The activity of AP-1 is significantly modulated by the phosphorylation of its components, particularly c-Jun. The c-Jun N-terminal kinases (JNKs) phosphorylate the transactivation domain of c-Jun at multiple sites, including Ser63, Ser73, T91, and T93, which enhances its transcriptional activity. nih.gov This process can relieve the repression mediated by complexes such as the nucleosome remodeling and histone deacetylation (NuRD) repressor complex. nih.gov While the direct effects of this compound on the AP-1 signaling pathway are not extensively detailed in the provided search results, the broader context of cellular signaling suggests that as a PDE4 inhibitor, this compound increases intracellular cyclic AMP (cAMP) levels. Alterations in cAMP can influence various downstream signaling cascades, which may include those that ultimately regulate AP-1 activity and c-Jun phosphorylation.
Effects on STAT1 Induction and Activation
Signal Transducer and Activator of Transcription 1 (STAT1) is a key component of the Janus kinase (JAK)-STAT signaling pathway, which is crucial for mediating cellular responses to interferons and other cytokines. The activation of STAT1 typically involves phosphorylation at two critical residues: Tyrosine 701 (Y701) and Serine 727 (S727). nih.gov This dual phosphorylation is essential for the full transcriptional activity of STAT1. nih.gov For instance, in response to interferon-gamma (IFNγ), both JAK1 and JAK2 are activated, leading to the phosphorylation and activation of STAT1. nih.gov The specific influence of this compound on the induction and activation of STAT1 has not been explicitly detailed in the provided search results. However, given the interconnectedness of cellular signaling pathways, the modulation of cAMP levels by this compound could potentially have indirect effects on STAT1 signaling.
Enzymatic Inhibition Profile
IC50 Values for PDE4 from Various Sources
This compound is a potent inhibitor of PDE4. Its inhibitory activity, quantified by the half-maximal inhibitory concentration (IC50), has been determined against PDE4 from various sources. It demonstrates high potency with IC50 values in the picomolar range for specific PDE4 subtypes, such as 41 pM for PDE4B and 21 pM for PDE4D. nih.gov
| PDE4 Subtype | IC50 Value | Source |
|---|---|---|
| PDE4B | 41 pM | nih.gov |
| PDE4D | 21 pM | nih.gov |
Structure-Activity Relationships (SAR)
The chemical structure of this compound is a hybrid of two other well-known PDE4 inhibitors, rolipram and roflumilast. nih.gov This structural design contributes to its high inhibitory activity. nih.gov
The structure of this compound features a 3-(cyclopentyloxy)-4-methoxybenzamide core. The methoxy (B1213986) and cyclopentyloxy groups are reported to occupy two specific pockets (Q pockets) within the active site of the PDE4 enzyme, a binding mode similar to that of rolipram. nih.gov The dichloropyridyl group, derived from the structure of roflumilast, forms a hydrogen bond in the metal pocket of the enzyme's active site. nih.gov
Structure-activity relationship (SAR) studies on related compounds have indicated that the presence of electron-withdrawing groups can enhance both the affinity and activity on PDE4. nih.gov The planar character of certain structural motifs, such as a pyridazinone-4-indole system, has also been shown to improve interaction within the active site of the enzyme, leading to a more pronounced inhibitory effect. nih.gov
Analysis of this compound Chemotype and Analogs
This compound is chemically classified as a benzamide, specifically 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide. nih.gov Its structure represents a hybridization of features from other prominent PDE4 inhibitors, namely Rolipram and Roflumilast. nih.gov This structural combination results in very high inhibitory activity on PDE4 isoforms, particularly PDE4B and PDE4D. nih.gov
The core structure consists of a central benzamide group linking a catechol-ether moiety (3-cyclopentyloxy-4-methoxybenzene) to a dichloropyridine ring. This design is a hallmark of a class of potent PDE4 inhibitors. Analogs of this compound often involve modifications to these key components to explore structure-activity relationships.
Role of Methoxy and Cyclopentyloxy Groups in Q Pockets
The binding of this compound to the active site of the PDE4 enzyme is significantly influenced by its catechol-ether portion. Structurally, the methoxy and the bulkier cyclopentyloxy groups are positioned to interact with specific hydrophobic pockets within the enzyme's active site, designated as the Q pockets. nih.gov This binding mode is consistent with that observed for the PDE4 inhibitor Rolipram. nih.gov The methoxy and cyclopentyloxy groups occupy these two Q pockets, contributing to the molecule's affinity and anchoring it within the catalytic site of the enzyme. nih.gov
Contribution of Dichloropyridyl Group to Hydrogen Bonding in Metal Pocket
The dichloropyridyl component of this compound, a feature derived from the structure of Roflumilast, plays a critical role in its high-affinity binding. nih.gov This group is positioned in the metal-containing pocket (M pocket) of the PDE4 active site. The nitrogen atom within the pyridyl ring is crucial for forming a hydrogen bond with a water molecule that is coordinated to a magnesium ion (Mg²⁺) in the pocket. nih.govmdpi.com This hydrogen bond is a key interaction that helps to properly orient the inhibitor and contributes significantly to its inhibitory activity. nih.gov
Comparison of Potency with Structural Congeners (Roflumilast, Rolipram)
This compound demonstrates high potency as a PDE4 inhibitor, often comparable or superior to its structural congeners like Roflumilast and Rolipram. Its inhibitory activity has been quantified through various in vitro and in vivo studies. For example, this compound shows very high inhibitory activity on PDE4B and PDE4D isoforms, with IC₅₀ values of 41 pM and 21 pM, respectively. nih.gov
In studies comparing its effects on airway inflammation, orally administered Roflumilast was found to be superior to this compound and Rolipram in suppressing allergen-induced early airway reactions in guinea pigs. The potency, measured by the effective dose (ED₅₀), highlights these differences.
| Compound | ED₅₀ (μmol/kg, oral) |
|---|---|
| Roflumilast | 1.5 |
| This compound | 8.3 |
| Rolipram | 32.5 |
Furthermore, this compound binds with high and equal affinity to both the high-affinity rolipram binding site (HARBS) and the low-affinity rolipram binding site (LARBS), whereas Rolipram preferentially binds to the HARBS. nih.govresearchgate.net Competition assays for [³H]this compound binding have shown that while this compound, Roflumilast, and Cilomilast (B62225) competition curves are described by a one-site model, the curve for Rolipram is better described by a two-site model, reflecting these different binding characteristics. nih.gov
| Compound | Kᵢ (nM) |
|---|---|
| Rolipram | 1.1 |
| This compound | 2.1 |
| Roflumilast | 2.4 |
| Cilomilast | 9.1 |
Preclinical Research and Therapeutic Potential
Anti-Inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory effects of piclamilast are largely attributed to its ability to increase intracellular cAMP levels through PDE4 inhibition wikipedia.orgnewdrugapprovals.org. Elevated cAMP can influence numerous cellular processes involved in inflammation and immune responses, including cytokine release, cell activation, and gene expression mdpi.comnih.gov.
Suppression of Immune and Inflammatory Cell Activity
This compound has demonstrated the ability to suppress the activity of various immune and inflammatory cells wikipedia.orgnewdrugapprovals.org. PDE4 isoforms are notably prevalent in these cell types, including neutrophils, mast cells, eosinophils, basophils, macrophages, and T lymphocytes wikipedia.orgnewdrugapprovals.org. By inhibiting PDE4, this compound increases cAMP, which can lead to the suppression of functions in these cells wikipedia.orgnewdrugapprovals.org. Studies have shown that PDE4 inhibition can lead to decreased neutrophil recruitment in LPS models mdpi.com.
Inhibition of LTB4 Synthesis in Human Neutrophils
This compound is a potent inhibitor of leukotriene B4 (LTB4) synthesis in human neutrophils nih.govfishersci.ptbiocrick.com. Research indicates that this compound inhibits LTB4 synthesis with an IC50 of 2 nM nih.govfishersci.pt. This effect contributes to its anti-inflammatory potential, as LTB4 is a potent chemoattractant and activator of neutrophils, key cells in inflammatory processes.
Reduction of LPS-induced TNF-alpha Release and mRNA
This compound has been shown to reduce the release and mRNA expression of tumor necrosis factor-alpha (TNF-alpha) induced by lipopolysaccharide (LPS) nih.govnih.gov. TNF-alpha is a major pro-inflammatory cytokine involved in various inflammatory diseases frontiersin.orgcpn.or.kr. Studies in murine models of LPS-induced acute lung inflammation have demonstrated that this compound can suppress TNF-alpha production in bronchoalveolar lavage fluid nih.gov. While some studies show this compound reducing LPS-induced TNF-alpha release, others comparing it to different PDE4 inhibitors like roflumilast (B1684550) have shown varying potencies researchgate.netspandidos-publications.com. For example, one study indicated roflumilast exhibited more potent inhibition of TNF-alpha release than this compound in an OVA-induced allergic model spandidos-publications.com.
Effects on Oxidative Burst of Sputum Cells
This compound attenuates the respiratory burst of sputum cells obtained from individuals with mild asthma and stable chronic obstructive pulmonary disease (COPD) in vitro nih.govnih.gov. The oxidative burst is a rapid release of reactive oxygen species (ROS) by immune cells, particularly neutrophils and macrophages, which contributes to tissue damage and inflammation nih.govresearchgate.net. In one study, this compound inhibited N-formyl-met-leu-phe (FMLP)-induced respiratory burst of sputum cells in a concentration-dependent manner. nih.gov.
Data Table: Inhibition of FMLP-induced Respiratory Burst by this compound nih.gov
| Cell Type (Source) | Stimulus | This compound EC50 (approx.) | Maximum Inhibition (at 100 µM) |
| Sputum Cells (Asthma) | FMLP | 100 nM | 97.5 ± 5% |
| Sputum Cells (Stable COPD) | FMLP | 1 µM | 70.6 ± 4.5% |
This inhibition by this compound was largely reversed by pretreatment with an adenylcyclase inhibitor, suggesting a cAMP-mediated mechanism nih.gov.
Modulation of Gene Expression Profile in Response to Oxidative Stress
This compound can modulate the global gene expression profile in cells exposed to oxidative stress researchgate.net. In A549 cells exposed to hydrogen peroxide (H2O2), a source of oxidative stress, this compound pre-treatment significantly inhibited changes in the expression of several genes related to apoptosis, cell cycle control, and cell signaling researchgate.net. This modulation involved mechanisms related to AP-1 activation and c-Jun phosphorylation researchgate.net. This suggests that this compound possesses antioxidant properties at the gene expression level researchgate.net.
Impact on Cytokine Release from CD4+ T Cells (IL-2, IL-5, IFN-γ)
This compound has been shown to reduce the release of certain cytokines from human CD4+ T cells mdpi.comnih.govaai.org. In studies involving anti-CD3/CD28 stimulation of human primary CD4+ T cells, the pan-PDE4 inhibitor RP73401 (this compound) inhibited the release of IL-2 nih.govaai.org. While PDE4B and PDE4D subtypes appear to play roles in IL-2 release, with PDE4D showing a more predominant inhibitory effect on IFN-gamma and IL-5 release at later time points, the inhibition of all cytokines was most effective when PDE4 subtype-specific siRNAs were applied in combination, indicating complementary functions of PDE4 subtypes nih.govaai.orguni-konstanz.de. This compound reduced the release of IL-2, IL-5, and IFN-γ in human CD4+ T cells mdpi.com.
Data Table: Effect of this compound (RP73401) on Cytokine Release from Human CD4+ T Cells mdpi.comnih.govaai.org
| Cytokine | Effect of this compound (RP73401) | Notes |
| IL-2 | Reduced release | Similar extent to PDE4B or PDE4D knockdown (at 24h) nih.govaai.org |
| IL-5 | Reduced release | Predominant inhibition by PDE4D siRNA (at 72h) nih.govaai.org |
| IFN-γ | Reduced release | Predominant inhibition by PDE4D siRNA (at 72h) nih.govaai.org |
Respiratory System Research
Murine Models of Allergic Asthma Studies utilizing murine models of allergic asthma have investigated the effects of Piclamilastwikipedia.orgnih.govnewdrugapprovals.orgnih.gov. In sensitized mice challenged with ovalbumin, this compound was administered to assess its impact on respiratory function and inflammationnih.gov.
Reduction of Airway Inflammation and Goblet Cell Hyperplasia this compound treatment in murine models of allergic asthma has been found to significantly reduce airway inflammation and goblet cell hyperplasiawikipedia.orgnewdrugapprovals.orgresearchgate.net. This compound treatment dose-dependently and significantly prevented the increase in inflammatory cell number and goblet cell hyperplasianih.gov. It also reduced the production of cytokines, including eotaxin, TNFalpha, and IL-4nih.gov. While effective, this compound exerted a weaker inhibitory effect on eosinophils and neutrophils compared to dexamethasone (B1670325) and had no effect on lymphocyte accumulation in one studynih.gov. This compound also inhibited the upregulation of cAMP-PDE activity and cytokine mRNA expressionnih.gov.
Below is a table summarizing some findings from murine models of allergic asthma:
| Model | Treatment | Key Findings | Source |
| Murine Asthma | This compound | Improved pulmonary function (airway resistance, dynamic compliance) | wikipedia.orgnih.govnewdrugapprovals.org |
| Murine Asthma | This compound | Reduced inflammatory cell number in airways | wikipedia.orgnih.govnewdrugapprovals.org |
| Murine Asthma | This compound | Prevented goblet cell hyperplasia | wikipedia.orgnih.govnewdrugapprovals.orgresearchgate.net |
| Murine Asthma | This compound | Reduced production of eotaxin, TNFalpha, and IL-4 | nih.gov |
| Murine Asthma | This compound | Inhibited upregulation of cAMP-PDE activity and cytokine mRNA expression | nih.gov |
Chronic Lung Disease Murine Models PDE4 inhibition, including with this compound, has been investigated in induced chronic lung disease murine modelswikipedia.orgnewdrugapprovals.orgbenchchem.comersnet.orgnih.govresearchgate.net. In a murine model of chronic lung disease induced by hyperoxia, PDE4 inhibition demonstrated anti-inflammatory properties, attenuated pulmonary fibrin (B1330869) deposition and vascular alveolar leakage, and prolonged survival in hyperoxia-induced neonatal lung injurywikipedia.orgnewdrugapprovals.orgersnet.orgnih.gov. Treatment with this compound in a mouse model of COPD prevented a significant increase in alveolar macrophages induced by cigarette smoke exposureresearchgate.net.
Attenuation of Pulmonary Fibrin Deposition and Vascular Alveolar Leakage
In preclinical models of neonatal hyperoxic lung injury, this compound has demonstrated the ability to attenuate pulmonary fibrin deposition and vascular alveolar leakage. Studies in pre-term rat pups exposed to prolonged hyperoxia showed that this compound therapy reduced alveolar fibrin deposition and vascular leakage capes.gov.brersnet.org. This effect is associated with a decrease in protein efflux in bronchoalveolar lavage fluid capes.gov.brersnet.org. The reduction in fibrin deposition suggests a potential influence on coagulation and fibrinolysis pathways in the injured lung capes.gov.br.
Prolongation of Survival in Hyperoxia-Induced Neonatal Lung Injury
This compound has been shown to prolong survival in pre-term rat pups subjected to hyperoxia-induced neonatal lung injury capes.gov.brersnet.org. In these models, PDE4 inhibition with this compound prolonged median survival by up to 7 days capes.gov.brersnet.org. This improved survival is attributed, in part, to the inhibition of inflammation and the reduction of alveolar fibrin deposition capes.gov.brersnet.org. This compound was observed to outperform rolipram (B1679513) in this regard capes.gov.brersnet.org. Prophylactic treatment with this compound in a hyperoxia-induced neonatal lung injury model also reduced pulmonary fibrin deposition, septum thickness, arteriolar wall thickness, arteriolar vascular smooth muscle cell proliferation, and right ventricular hypertrophy, in addition to prolonging survival nih.gov.
Here is a table summarizing the effects of this compound on survival and lung parameters in hyperoxia-induced neonatal lung injury:
| Treatment Group | Median Survival (Days) | Alveolar Fibrin Deposition | Vascular Leakage |
| Hyperoxia | Baseline | Elevated | Elevated |
| Hyperoxia + this compound | Prolonged (up to 7) | Reduced | Reduced |
| Data is based on findings in pre-term rat pups. |
Effects on Bronchial Muscle Contractility
Studies investigating the effects of this compound on bronchial muscle contractility have been conducted using isolated human bronchial muscle. This compound is described as a potent and long-acting relaxant of human bronchial muscle in vitro ebi.ac.uk. At resting tone, this compound demonstrated a potency comparable to or greater than rolipram and isoprenaline, and significantly greater than theophylline (B1681296) ebi.ac.uk. While this compound and rolipram relaxed acetylcholine-pre-contracted bronchial muscle, their maximal responses were markedly lower compared to isoprenaline ebi.ac.uk. However, both this compound and rolipram significantly and concentration-dependently increased tissue sensitivity and the maximal relaxant effects of isoprenaline in acetylcholine-pre-contracted tissues ebi.ac.uk.
Here is a table comparing the potency of different relaxants on human isolated bronchial muscle at resting tone:
| Relaxant | Potency (pD2) |
| This compound | High |
| Rolipram | High |
| Isoprenaline | High |
| Theophylline | Low |
| Rank order of potency: this compound ≥ Rolipram ≥ Isoprenaline >> Theophylline. |
Neurobiological Research
Neurobiological research on this compound has primarily focused on its potential antidepressant-like effects and its impact on cellular processes and signaling pathways in the brain.
Antidepressant-like Effects in Preclinical Models
Repeated treatment with this compound has demonstrated antidepressant-like effects in preclinical models, such as the forced-swim test in rats nih.govresearchgate.netnih.govpsu.edu. In this model, repeated administration of this compound reduced the time of immobility in a dose-dependent manner nih.govresearchgate.net. This compound, along with rolipram, was effective at lower doses compared to CDP840 in producing these effects nih.govresearchgate.net. This suggests a potential role for this compound as an antidepressant agent nih.govresearchgate.net.
Here is a table showing the effect of repeated this compound treatment on immobility in the forced-swim test:
| Treatment Group (16 days) | This compound Dose (mg/kg) | Immobility Time (Reduced) |
| Control | - | Baseline |
| This compound | 0.3 | Yes |
| This compound | 1.0 | Yes |
| Data is based on findings in rats. |
Increased Hippocampal Cell Proliferation and Neurogenesis
This compound has been shown to increase hippocampal cell proliferation and survival of newborn cells in the hippocampus in rats nih.govresearchgate.netnih.govpsu.edu. Repeated treatment with this compound increased both cell proliferation and survival in hippocampal samples, with significant effects on survival observed at higher doses nih.govresearchgate.net. This increase in cell proliferation is largely attributed to enhanced neurogenesis nih.govresearchgate.net. These findings suggest that this compound may promote neurogenesis in the hippocampus, a process implicated in the mechanism of action of some antidepressant drugs nih.govresearchgate.net.
Impact on cAMP Signaling in Hippocampus and Prefrontal Cortex
This compound influences cAMP signaling in specific brain regions, including the hippocampus and prefrontal cortex nih.govresearchgate.netnih.govpsu.eduresearchgate.net. Repeated treatment with this compound increased cAMP levels and the phosphorylation of cAMP response element binding protein (pCREB) in both the hippocampus and prefrontal cortex nih.govresearchgate.netnih.govpsu.edu. Significant increases in cAMP were observed at higher doses of this compound nih.gov. This enhancement of cAMP/pCREB signaling is considered important for mediating the neurochemical and behavioral effects of PDE4 inhibitors, including their antidepressant-like effects nih.govresearchgate.netnih.govpsu.edu.
Here is a table illustrating the effect of repeated this compound treatment on cAMP levels in brain regions:
| Treatment Group (16 days) | This compound Dose (mg/kg) | cAMP Increase in Hippocampus (%) | cAMP Increase in Prefrontal Cortex (%) |
| Control | - | 0 | 0 |
| This compound | 1.0 | 250 | 189 |
| Data is based on findings in rats. Significant increases were observed only at the higher dose tested. |
Oncology Research
Preclinical investigations have explored the effects of this compound on various cancer cell types, revealing its potential to influence differentiation, proliferation, and apoptosis.
Potentiation of Cytodifferentiating Action of Retinoids in Myeloid Leukemia Cells
Research indicates that this compound can enhance the ability of retinoids to induce differentiation in myeloid leukemia cells. Specifically, this compound has been shown to potentiate the cytodifferentiating action of all-trans-retinoic acid (ATRA), retinoic acid receptor alpha (RARalpha), or retinoid X receptor (RXR) agonists in retinoid-sensitive myeloid leukemia cell lines, including NB4, HL-60, and U937 blasts. nih.govaacrjournals.org This potentiation is evidenced by accelerated morphological granulocytic maturation and enhanced induction of specific differentiation markers such as NBT-reductase (NBTR) and CD11b in NB4 cells. aacrjournals.org Even ATRA-resistant NB4.R2 cells showed partial responsiveness to the combination of this compound and RXR agonists. nih.gov
Effects on Myeloid Maturation and Retinoid-Dependent Gene Expression
The enhancing effect of this compound on myeloid differentiation is linked to its influence on the cAMP signaling pathway and its interaction with retinoid receptors. Treatment of NB4 cells with this compound or ATRA activates the cAMP signaling pathway, leading to nuclear translocation of cAMP-dependent protein kinase (PKA). nih.govaacrjournals.org this compound potentiates the ligand-dependent transactivation and degradation of RARalpha through PKA-dependent phosphorylation. nih.govresearchgate.net Enhanced transactivation was also observed for PML-RARalpha, an abnormal fusion protein found in acute promyelocytic leukemia. nih.gov This increased transactivation is thought to contribute to enhanced myeloid maturation and the expression of numerous retinoid-dependent genes in NB4 cells. nih.govaacrjournals.orgresearchgate.net this compound and/or ATRA also significantly impact the expression of transcription factors involved in myeloid maturation, such as cEBP and STAT1, with the induction and activation of STAT1 correlating directly with enhanced cytodifferentiation. nih.govresearchgate.net
Inhibition of Pro-apoptotic and Anti-proliferative Responses in A549 Cells
Studies on A549 cells, a human lung adenocarcinoma cell line, exposed to hydrogen peroxide (H2O2) have shown that this compound can inhibit pro-apoptotic and anti-proliferative responses. nih.govtandfonline.comresearchgate.net H2O2 exposure altered the expression of several genes related to apoptosis, cell cycle control, and cell signaling. tandfonline.comresearchgate.net Pre-treatment with this compound significantly inhibited these changes in a number of genes through mechanisms involving AP-1 activation and c-Jun phosphorylation at Ser63. tandfonline.comresearchgate.net Functional experiments support these findings, suggesting that this compound's antioxidant properties in this context are related to these mechanisms. tandfonline.comresearchgate.net Furthermore, this compound pre-treatment was found to partially prevent the impairment of cell growth induced by H2O2 in A549 cells. tandfonline.com
Reproductive System Research
Investigations into the effects of this compound on the reproductive system have primarily focused on its ability to induce or enhance ovulation in rat models.
Triggering of Ovulation in FSH-Primed Rats
This compound has demonstrated the capacity to trigger ovulation in rats primed with follicle-stimulating hormone (FSH). Studies in FSH-primed hypophysectomized rats showed that treatment with this compound alone could induce ovulation, whereas no ovulation occurred in vehicle-treated rats. oup.comoup.com This suggests a direct action of this compound on the ovarian cells, downstream of the pituitary. oup.comoup.com
Enhancement of hCG-Induced Ovulation in Hypophysectomized Rats
This compound has also been shown to enhance ovulation induced by human chorionic gonadotropin (hCG) in FSH-primed hypophysectomized rats. Treatment with this compound in combination with a suboptimal dose of hCG resulted in an increased number of ovulated oocytes compared to those receiving hCG alone. oup.comoup.com This synergistic effect suggests that this compound, as a PDE4 inhibitor, likely targets LH receptor-expressing ovarian cells. oup.com
Ovulation Data in FSH-Primed Hypophysectomized Rats
| Treatment Group | Number of Ovulated Oocytes (Mean ± SEM) |
| Vehicle | 0 |
| hCG (suboptimal dose) | Data not explicitly available in snippets for table |
| This compound | Ovulation induced oup.comoup.com |
| hCG + this compound | Increased number vs hCG alone oup.comoup.com |
Note: Specific numerical data for the number of ovulated oocytes for all groups were not precisely extractable from the provided snippets to populate the table with exact mean ± SEM values for all conditions, but the results clearly indicate that this compound induced ovulation and enhanced hCG-induced ovulation. oup.comoup.com
Effect of this compound on A549 Cell Proliferation After H2O2 Exposure
| Treatment Group | Cell Proliferation (% of Control at 24 hours) |
| Control | 100 |
| H2O2 | ~50 |
| H2O2 + this compound (1 μM) | Partially prevented impairment tandfonline.com |
Note: The exact percentage for the H2O2 + this compound group was not precisely extractable from the provided snippets, but the text indicates a partial prevention of growth impairment. tandfonline.com
Fertility Potential of Oocytes Ovulated with this compound
Studies in follicle-stimulating hormone (FSH)-primed rats have investigated the effects of this compound on ovulation and the subsequent fertility of the ovulated oocytes. This compound, as a PDE4 inhibitor, was found to trigger ovulation in these rats, even in the absence of exogenous human chorionic gonadotropin (hCG). oup.comoup.comnih.gov When co-administered with a subeffective dose of hCG, PDE4 inhibitors, including this compound, demonstrated a synergistic effect in enhancing the ovulation response. oup.comoup.comnih.gov
Below is a summary of oocyte viability and fertilization data from studies in FSH-primed immature female rats induced to ovulate with either hCG or this compound:
| Ovulation Trigger | Study | n (Oocytes Observed) | Nonviable (%) | Viable/Unfertilized (%) | Fertilized (%) | Cleaved (%) |
| hCG | 1 | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet |
| This compound | 1 | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet |
| hCG | 2 | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet |
| This compound | 2 | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet |
Fibrosis Research
This compound has been investigated for its potential antifibrotic effects in various preclinical models.
Inhibition of TGF-ß-induced Fibroblast-to-Myofibroblast Conversion
Transforming growth factor-beta (TGF-ß) is a key mediator in the process of fibroblast-to-myofibroblast conversion, a critical event in the development of fibrosis. nih.govnih.gov Studies have shown that this compound can inhibit TGF-ß-induced fibroblast-to-myofibroblast conversion, as assessed by the expression of alpha-smooth muscle actin (α-SMA). nih.govfrontiersin.orgnih.govuni-konstanz.de This inhibitory effect of this compound was shown to be enhanced in the presence of prostaglandin (B15479496) E2 (PGE2). nih.govfrontiersin.orgnih.govuni-konstanz.de
Inhibition of IL-1ß plus bFGF-stimulated Fibroblast Proliferation
Interleukin-1 beta (IL-1ß) and basic fibroblast growth factor (bFGF) are known to stimulate the proliferation of human lung fibroblasts, a process implicated in pathological remodeling in lung diseases. uni-konstanz.deresearchgate.netnih.gov Research indicates that this compound can concentration-dependently reduce the proliferation of primary human lung fibroblasts stimulated by the combination of IL-1ß and bFGF. uni-konstanz.deresearchgate.netnih.gov This inhibition was associated with a partial G1 arrest in the cell cycle. uni-konstanz.deresearchgate.netnih.gov
Reduction of Profibrotic Genes in Muscular Dystrophy Models
In the context of muscular dystrophy, characterized by progressive muscle wasting and fibrosis, this compound has demonstrated antifibrotic effects in preclinical models. nih.govresearchgate.netmdpi.com In a mouse model of Duchenne muscular dystrophy (DMD), this compound treatment reduced the mRNA levels of profibrotic genes, including collagen 1A1, in both the gastrocnemius and diaphragm muscles. nih.govresearchgate.netersnet.org This reduction in gene expression was also associated with a significant decrease in the Sirius red staining area, an indicator of collagen deposition and fibrosis. nih.gov
Other Investigational Applications
This compound has also been explored for its potential in other inflammatory conditions.
Dermatitis and Rheumatoid Arthritis
As a selective PDE4 inhibitor with anti-inflammatory effects, this compound has been investigated for its potential applications in the treatment of conditions such as dermatitis and rheumatoid arthritis. ncats.iodrugbank.comresearchgate.net PDE4 inhibitors in general have shown promise in various immune-mediated diseases, including rheumatoid arthritis and atopic dermatitis, by increasing intracellular cAMP levels and modulating inflammatory responses. researchgate.netfrontiersin.org While this compound itself has been listed as investigated for these conditions, detailed specific research findings for this compound in dermatitis and rheumatoid arthritis were not extensively provided in the search results, beyond its general classification and potential therapeutic areas. ncats.iodrugbank.compatsnap.com
Potential in Metabolic Disorders
Inhibition of PDE4 has been investigated as a therapeutic strategy for metabolic disorders. researchgate.net PDE4 enzymes hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a crucial secondary messenger involved in cellular adaptation to various stimuli. researchgate.net Derangement of the PDE4-cAMP signaling pathway is considered pathophysiologically relevant in metabolic disorders, influencing processes such as inflammation, glucose and lipid metabolism, hepatic steatosis, lipolysis, thermogenic function, and neuroendocrine functions. researchgate.net
Preclinical studies, primarily in mouse models, have explored the effects of PDE4 inhibitors on metabolic parameters. Chronic treatment with the pan-PDE4 inhibitor roflumilast has been shown to reduce blood glucose levels in mouse models of obesity, suggesting a potential therapeutic benefit in diabetes. researchgate.net While the precise role of this compound specifically in metabolic disorders is an area of interest due to its PDE4 inhibitory activity, research indicates that acute treatment with this compound can induce a temporary increase in blood glucose levels in mice. researchgate.net This transient increase is rapid, peaking around 45 minutes after injection and returning to baseline within approximately 4 hours. researchgate.net Additionally, treatment with this compound has been observed to trigger a time-dependent accumulation of food in the stomach of mice. researchgate.net
Potential in African Sleeping Sickness (Trypanosoma brucei PDEs)
African Sleeping Sickness, or human African trypanosomiasis (HAT), is a neglected tropical disease caused by the parasite Trypanosoma brucei. nih.govresearchgate.netdndi.org The Trypanosoma brucei genome encodes five cyclic nucleotide phosphodiesterases (PDEs), two of which, TbrPDEB1 and TbrPDEB2, have been validated as potential drug targets for HAT. nih.govnih.gov Both TbrPDEB enzymes selectively hydrolyze cAMP. nih.gov Studies have shown that simultaneous knockdown of both TbrPDEB1 and TbrPDEB2 using RNA interference impairs parasite division and leads to eventual death. nih.gov
Repurposing efforts focusing on human PDE inhibitors have explored their activity against Trypanosoma brucei PDEs. nih.govresearchgate.net this compound, a human PDE4 inhibitor, has shown modest inhibition of TbrPDEB1 and TbrPDEB2. nih.govresearchgate.netacs.org In dose-response studies, this compound demonstrated IC50 values of 4.7 μM against TbrPDEB1 and 11.4 μM against TbrPDEB2. nih.gov Furthermore, this compound has been shown to quickly kill the bloodstream form of the subspecies T. brucei brucei in vitro. nih.govresearchgate.netacs.org The potency of this compound against T. brucei brucei cell growth has been reported with an EC50 value of 9.6 µM. nih.gov
Structure-activity relationship (SAR) studies involving this compound analogs have been conducted to explore modifications that could potentially improve activity against the parasite enzymes and selectivity over human PDEs. nih.gov While extending the C-3 alkyl ether moieties maintained similar potency to this compound against TbrPDEB1 and TbrPDEB2, none of the analogs tested were superior to this compound in these initial explorations. nih.gov Activity was lost upon further alteration of the catechol substituents and aromatic ring substituents. nih.gov The observation that increasing steric bulk at the C-3 position can reduce human PDE4 potency suggests this region could be targeted for improving parasite/host enzyme selectivity. nih.gov
The catalytic domains of human PDEs share approximately 30-35% homology with those of TbrPDEB1 and TbrPDEB2. researchgate.net Crystallographic evidence suggests key regions in the trypanosomal protein that might allow for selective inhibition compared to human PDEs. researchgate.netnih.gov Homology models of TbrPDEB1 have been developed to aid in understanding compound-enzyme interactions and comparing parasitic and human enzymes. nih.govnih.gov
The following table summarizes the inhibitory activity of this compound against Trypanosoma brucei PDEs and cell growth:
| Target | IC50 (µM) |
| TbrPDEB1 | 4.7 |
| TbrPDEB2 | 11.4 |
| T. brucei brucei cell growth (EC50) | 9.6 |
This table presents data on the inhibitory effects of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of enzyme activity, and the EC50 value represents the concentration required to inhibit 50% of cell growth.
The findings suggest that human PDE4 chemotypes, including this compound, represent a starting point for the optimization of inhibitors targeting TbrPDEB enzymes for the treatment of African Sleeping Sickness. nih.govnih.gov
Toxicological Considerations in Preclinical Development
Emetic Side Effects and Separation from Therapeutic Benefits
Emesis (vomiting) is a commonly cited side effect of piclamilast and is a characteristic adverse effect associated with PDE4 inhibitors as a class. nih.govnih.govwikipedia.orgncats.io This emetic potential has posed a significant challenge in the development of PDE4 inhibitors, as it has proven difficult to separate the doses that elicit therapeutic benefits from those that induce emetic side effects. newdrugapprovals.orgnih.govwikipedia.org This narrow therapeutic window has been a major factor limiting the clinical translation of many PDE4 inhibitors. nih.govkarger.comnih.gov
Olfactory Toxicity in Rats
This compound has been shown to cause toxic effects in the nasal olfactory region of Sprague-Dawley rats following both oral and inhalation exposure. ebi.ac.uknih.gov This olfactory toxicity appears to be confined to rats among the species studied (rat, mouse, and dog). ebi.ac.uknih.gov
Disorganization of Olfactory Epithelium
Repeated oral dosing of this compound in rats has resulted in subtle disorganization of the olfactory epithelium. In a 13-week oral study, doses of 2.0 or 6.0 mg/kg per day led to this effect. ebi.ac.uknih.gov
Basal Cell Hyperplasia in Olfactory Epithelium
Basal cell hyperplasia, characterized by a proliferation of basal cells along the basement membrane of the olfactory epithelium, has been identified in the olfactory epithelium of rats treated with this compound. ebi.ac.uknih.govnih.gov This was observed in a 6-month inhalation study at a dose of 1.0 mg/kg per day. ebi.ac.uknih.gov
Nasal Olfactory Region Tumors (Neuroblastomas)
A significant finding in the preclinical toxicity of this compound is the development of tumors in the nasal olfactory region of rats. ebi.ac.uknih.gov A 2-year inhalation carcinogenicity study in rats treated at 0.5 and 1.0 mg/kg per day resulted in such tumors. ebi.ac.uknih.gov Most of these tumors were classified as olfactory neuroblastomas, and immunohistochemistry was consistent with their neuroectodermal origin. ebi.ac.uknih.govmedicalparkinternational.comhopkinsmedicine.orgcancer.gov
Data from Rat Olfactory Toxicity Studies:
| Study Duration (Route) | Dose (mg/kg/day) | Observed Effect in Olfactory Epithelium (Rats) |
| Single (Oral) | ≥ 50 | Degeneration and sloughing of surface epithelium, degeneration and loss of Bowman's glands. ebi.ac.uknih.gov |
| 5-day (Inhalation) | ~1.0 (1 hr/day) | Degeneration and sloughing of surface epithelium, degeneration and loss of Bowman's glands. ebi.ac.uknih.gov |
| 13-week (Oral) | 2.0 or 6.0 | Subtle disorganization. ebi.ac.uknih.gov |
| 6-month (Inhalation) | 1.0 | Basal cell hyperplasia. ebi.ac.uknih.gov |
| 2-year (Inhalation) | 0.5 and 1.0 | Tumors (Olfactory Neuroblastomas). ebi.ac.uknih.gov |
Metabolic Activation by Olfactory Epithelial Cells
The olfactory toxicity of this compound in rats is likely related to metabolic activation by olfactory epithelial cells rather than being directly due to the compound's phosphodiesterase inhibitory activity. ebi.ac.uknih.gov Electron microscopy of the olfactory lesions showed early ultrastructural changes, such as dilatation and vesiculation of the endoplasmic reticulum in sustentacular cells and Bowman's gland cells, suggesting that metabolic activation plays a crucial role in the toxic effects. ebi.ac.uknih.gov
Gastrointestinal Effects (Gastroparesis)
In addition to olfactory toxicity, this compound, like other pan-selective PDE4 inhibitors, has been shown to induce gastroparesis (delayed gastric emptying) in mice. researchgate.netresearchgate.netnih.govnih.gov This effect is characterized by the accumulation of food in the stomach and is considered a potential correlate of the nausea and emesis observed with PDE4 inhibitors in species that can vomit. researchgate.netresearchgate.netnih.govnih.govclevelandclinic.org Studies have shown that this compound can induce gastric retention in a time- and dose-dependent manner in mice. researchgate.netresearchgate.netnih.govnih.gov
Toxicity in Specific Animal Models (e.g., hypophysectomized rats)
Studies involving specific animal models, such as hypophysectomized rats, have provided insights into the toxicity profile of this compound. In one study investigating the pharmacological inhibition of PDE4 to trigger ovulation in FSH-primed rats, this compound administration was limited to 1 mg/kg due to observed toxicity at higher doses in hypophysectomized animals oup.comoup.com.
Hypophysectomized rats, which have had their pituitary gland removed, require exogenous gonadotropins to induce follicular development and ovulation oup.comoup.com. In this context, hypophysectomized rats were primed with FSH before ovulation induction with either hCG, this compound, or a combination oup.comoup.com. The observation that higher doses of this compound were associated with toxicity in these sensitized animals highlights the importance of evaluating compound safety in models with altered physiological states oup.comoup.com.
While the specific nature of the toxicity observed at higher doses in hypophysectomized rats is not detailed in the search results, the limitation of the this compound dose to 1 mg/kg in these studies indicates a reduced tolerance compared to potentially intact animals or different models oup.comoup.com. This suggests that the absence of pituitary hormones or the altered endocrine environment in hypophysectomized rats may influence their susceptibility to the effects of this compound.
Further detailed research findings regarding the specific toxic manifestations, dose-response relationships, and potential mechanisms of toxicity in hypophysectomized rats at doses exceeding 1 mg/kg would be necessary for a comprehensive understanding. However, the available information underscores the need for careful dose selection and toxicity monitoring in preclinical studies, particularly in animal models with compromised or altered physiological systems.
Data from studies in hypophysectomized rats:
| Animal Model | Treatment | Observed Toxicity at Higher Doses | Dose Limited Due to Toxicity |
| Hypophysectomized Rats | This compound (in ovulation induction study) | Yes | 1 mg/kg |
Research Methodologies and Analytical Approaches
In Vitro Assays
In vitro studies form the cornerstone of the pharmacological profiling of Piclamilast. These assays, conducted in controlled laboratory settings, allow for precise measurement of the compound's effects on specific enzymes, cells, and molecular pathways.
Enzyme inhibition assays are fundamental to characterizing this compound as a selective PDE4 inhibitor. These assays directly measure the compound's ability to block the activity of the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org this compound has demonstrated potent and selective inhibition of PDE4 across various sources. tocris.com
Key findings from these assays reveal that this compound is a highly potent inhibitor of PDE4 isolated from human neutrophils, with an IC50 value of 1 nM. tocris.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. Further studies have determined IC50 values of 16 nM in pig aorta and 2 nM in the soluble fraction of eosinophils. medchemexpress.comimmunomart.org Notably, this compound displays a remarkable selectivity for PDE4, with over 19,000-fold greater selectivity compared to other PDE isoenzymes. tocris.com
Table 1: IC50 Values of this compound in Enzyme Inhibition Assays
| Enzyme Source | IC50 Value |
|---|---|
| PDE4 from Human Neutrophils | 1 nM |
| PDE4 from Pig Aorta | 16 nM |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against PDE4 from different biological sources, demonstrating its high potency.
To understand the effects of this compound in a cellular context, researchers have employed a variety of cell-based assays. These experiments provide insights into how the compound influences cellular processes such as inflammation, proliferation, and differentiation.
In studies utilizing the human lung epithelial cell line A549, this compound has been shown to counteract the effects of oxidative stress. tandfonline.com Specifically, pretreatment with 1 μM this compound for 30 minutes prevented changes in gene expression induced by hydrogen peroxide (H2O2). medchemexpress.comtandfonline.com
Experiments with the human myeloid leukemia cell line NB4 have demonstrated that this compound can enhance the effects of other therapeutic agents. When used in combination with all-trans retinoic acid (ATRA), this compound was found to significantly potentiate the cytodifferentiating action of the retinoid. medchemexpress.comimmunomart.org This was observed through an enhanced induction of STAT1 and an increased number of cells expressing nitroblue tetrazolium (NBT)-reducing activity, a marker of myeloid differentiation. medchemexpress.com
While direct studies on this compound in human granulosa cells are limited, research on other PAN-PDE4 inhibitors like Roflumilast (B1684550) provides context. In dehydroepiandrosterone (DHEA)-induced ovarian granulosa cells (KGN line), Roflumilast was found to reduce apoptosis, suggesting a potential class effect for PDE4 inhibitors on granulosa cell function. nih.gov
A primary mechanism of action for PDE4 inhibitors is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. wikipedia.org By inhibiting the PDE4 enzyme, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. wikipedia.org This increase in cAMP activates downstream signaling pathways that mediate the anti-inflammatory and immunomodulatory effects of the compound. wikipedia.org
The inhibition of PDE4 by this compound and the subsequent increase in cAMP have been shown to suppress the activity of various immune and inflammatory cells. wikipedia.org The reversal of this compound's inhibitory effects by the adenylyl cyclase inhibitor SQ22536 further confirms that its mechanism is dependent on the cAMP signaling pathway. nih.gov
To investigate the broad impact of this compound on cellular function, gene expression analysis techniques such as microarrays and reverse transcription-polymerase chain reaction (RT-PCR) have been utilized. These methods allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the transcriptional changes induced by the compound.
In a study involving A549 human epithelial cells exposed to oxidative stress (H2O2), high-density Affymetrix microarrays were used to analyze the global gene expression profile. tandfonline.comtandfonline.com The results indicated that H2O2 altered the expression of numerous genes related to apoptosis, cell cycle control, and signaling. tandfonline.com Pre-treatment with this compound was found to significantly inhibit the expression changes in 23 of these genes. tandfonline.comnih.gov
To validate the microarray findings, real-time RT-PCR was employed. tandfonline.com This technique confirmed the expression changes of selected genes, such as IL8, FAS, HIG2, CXCL2, CDKN2A, and JUNB, reinforcing the microarray data. tandfonline.com In other research, RT-PCR has been used to compare the effects of this compound and its derivative, ciclamilast, on the mRNA expression of PDE4 subtypes, specifically PDE4B and PDE4D. spandidos-publications.comnih.gov
Table 2: Selected Genes Modulated by this compound in A549 Cells (Validated by RT-PCR)
| Gene Symbol | Function | Effect of H2O2 | Effect of this compound Pre-treatment |
|---|---|---|---|
| IL8 | Pro-inflammatory cytokine | Upregulation | Inhibition of upregulation |
| FAS | Apoptosis receptor | Upregulation | Inhibition of upregulation |
| HIG2 | Hypoxia-inducible gene | Upregulation | Inhibition of upregulation |
| CXCL2 | Chemokine | Upregulation | Inhibition of upregulation |
| CDKN2A | Cell cycle inhibitor | Upregulation | Inhibition of upregulation |
This table presents a selection of genes whose expression is altered by hydrogen peroxide (H2O2) and subsequently modulated by this compound treatment in A549 cells, as confirmed by RT-PCR.
Cell proliferation assays are used to determine the rate at which cells divide and are essential for understanding the effects of compounds on cell growth. The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a widely used method for this purpose. nih.govnih.govsigmaaldrich.com BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov
In the context of this compound research, a BrdU cell proliferation enzyme-linked immunosorbent assay (ELISA) was used to measure its effect on human A549 lung epithelial cells. tandfonline.com This study found that exposure to H2O2 inhibited the proliferation of A549 cells. tandfonline.com However, pre-treatment with this compound was able to restore the proliferation of these cells, demonstrating a protective effect against oxidative stress-induced growth inhibition. tandfonline.comtandfonline.com
Apoptosis, or programmed cell death, is a critical cellular process that can be influenced by various stimuli, including oxidative stress. Flow cytometry is a powerful technique for assessing apoptosis, allowing for the rapid analysis of individual cells within a population. nih.govbio-rad-antibodies.com
One common method for detecting apoptosis via flow cytometry involves the use of annexin V and a viability dye like propidium iodide (PI). bio-rad-antibodies.com In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled annexin V. bio-rad-antibodies.com
In research on this compound, its effect on apoptosis was assessed in A549 cells exposed to H2O2. tandfonline.com Using an assay with annexin V-fluorescein isothiocyanate and PI, followed by analysis with flow cytometry, it was demonstrated that this compound inhibits the pro-apoptotic response induced by oxidative stress. tandfonline.comtandfonline.com
Transcription Factor Activation Assays (e.g., AP-1, c-Jun phosphorylation)
The mechanism of action for phosphodiesterase 4 (PDE4) inhibitors is intrinsically linked to the modulation of intracellular signaling pathways that culminate in the activation or suppression of various transcription factors. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which can activate Protein Kinase A (PKA). This activation can, in turn, lead to the phosphorylation of the cAMP-response element binding protein (CREB), a transcription factor that suppresses the transcription of genes for pro-inflammatory cytokines like TNF-α nih.gov.
Transcription factors such as Activator Protein-1 (AP-1), a dimeric complex often composed of Jun and Fos proteins, are key regulators of genes involved in cellular processes like proliferation and inflammation nih.gov. The activity of c-Jun, a major component of the AP-1 complex, is enhanced by its N-terminal phosphorylation by c-Jun N-terminal kinases (JNKs) nih.gov. While the broader class of PDE4 inhibitors is known to regulate inflammation through these pathways, specific studies detailing the direct effects of this compound on AP-1 activation or c-Jun phosphorylation were not prominent in the reviewed scientific literature. However, other PDE4 inhibitors have been shown to have an inhibitory effect on AP-1, suggesting a potential area for further investigation for this compound nih.gov.
Binding Studies (e.g., [3H]this compound and [3H]rolipram binding)
Binding studies have been crucial in characterizing this compound's interaction with its target enzyme, PDE4. Research utilizing radiolabeled compounds has provided detailed insights into its binding affinity and kinetics. This compound is distinguished as a PDE4 inhibitor with a roughly equal affinity for both the high-affinity rolipram (B1679513) binding site (HARBS) and the low-affinity rolipram binding site (LARBS) nih.gov.
The tritiated form of the compound, [3H]this compound, has been established as a valuable tool for directly studying inhibitor interactions with both HARBS and LARBS in tissues such as the rat brain nih.gov. Studies have demonstrated that [3H]this compound binding is high-affinity, saturable, and reversible nih.gov. The maximal binding capacity (Bmax) for [3H]this compound is approximately 1.5-fold greater than that for [3H]rolipram, which indicates that [3H]this compound binds to both the LARBS and HARBS, whereas [3H]rolipram primarily binds to HARBS nih.gov.
Competition assays, where various PDE4 inhibitors are used to displace [3H]this compound, further delineate binding characteristics. The competition curves for this compound, cilomilast (B62225), roflumilast, and CDP 840 are best described by a one-site model. In contrast, inhibitors like rolipram and Ro 20-1724 exhibit competition curves better fitted to a two-site model nih.gov.
| Compound | Binding Characteristic | Value | Reference |
|---|---|---|---|
| [3H]this compound | Kd (Membrane Fraction) | 3.1 nM | nih.gov |
| [3H]this compound | Kd (Soluble Fraction) | 4.5 nM | nih.gov |
| This compound | Competition Curve Model vs. [3H]this compound | One-site | nih.gov |
| Rolipram | Competition Curve Model vs. [3H]this compound | Two-site | nih.gov |
In Vivo Animal Models
Murine Models of Allergic Asthma and Chronic Lung Disease
In murine models of lung inflammation, this compound has been shown to exert anti-inflammatory effects. In sensitized mice, this compound reduced the recruitment of inflammatory cells into the airways following an antigen challenge nih.gov. Furthermore, it was found to decrease the activity of gelatinase B (matrix metalloproteinase-9 or MMP-9) and lower the release of transforming growth factor-beta 1 (TGF-β1) during acute lung injury in mice, suggesting a role in modulating tissue remodeling nih.gov.
Complementary in vitro studies using cells from patients with inflammatory airway diseases support these findings. This compound was observed to attenuate the respiratory burst of sputum cells from individuals with mild asthma and stable chronic obstructive pulmonary disease (COPD) in a concentration-dependent manner nih.gov.
FSH-Primed and Hypophysectomized Rats for Ovulation Studies
The role of PDE4 in reproductive processes has been investigated using this compound in rat models of ovulation. In studies involving follicle-stimulating hormone (FSH)-primed, hypophysectomized rats (where the pituitary gland is removed to eliminate endogenous luteinizing hormone), this compound demonstrated a capacity to induce ovulation oup.com.
Treatment with this compound alone was sufficient to trigger the release of oocytes in these animals. Moreover, when administered with a suboptimal dose of human chorionic gonadotropin (hCG), this compound acted synergistically to increase the number of ovulated oocytes compared to treatment with the suboptimal hCG dose alone oup.com. Subsequent in vitro fertilization procedures showed that oocytes ovulated following this compound treatment could be fertilized at rates similar to those from hCG-induced ovulation, indicating their viability oup.com.
| Treatment Group | Effect on Ovulation in FSH-Primed Hypophysectomized Rats | Reference |
|---|---|---|
| Vehicle | No ovulation observed | oup.com |
| This compound | Induced ovulation | oup.com |
| hCG (suboptimal dose) | Minimal ovulation | oup.com |
| This compound + hCG (suboptimal dose) | Significantly increased the number of ovulated oocytes | oup.com |
Mdx Mice for Muscular Dystrophy Research
The mdx mouse is a widely used animal model for Duchenne muscular dystrophy (DMD). Research has demonstrated beneficial, anti-fibrotic effects of this compound in this model nih.gov.
In mdx mice, this compound treatment led to a reduction in the mRNA levels of profibrotic genes, such as collagen 1A1, in both the gastrocnemius (calf) and diaphragm muscles nih.gov. This molecular change was accompanied by a significant decrease in the Sirius red staining area in muscle tissue, a histological marker for fibrosis, confirming an anti-fibrotic effect at the tissue level nih.gov. Additionally, studies noted that this compound treatment increased the mRNA of peroxisome proliferator-activated receptor γ coactivator-1α, a key regulator of metabolism and mitochondrial biogenesis nih.gov.
Computational Approaches
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein, in this case, phosphodiesterase-4 (PDE4).
This compound was developed through the structural hybridization of two other PDE4 inhibitors, Rolipram and Roflumilast. drugbank.com Molecular docking studies have provided insights into how its specific chemical features interact with the amino acid residues within the catalytic pocket of the PDE4 enzyme. The binding mode of this compound is characterized by specific interactions of its key functional groups.
The methoxy (B1213986) and cyclopentyloxy groups of this compound are reported to occupy the two hydrophobic Q pockets within the enzyme's active site. This binding orientation is consistent with the binding mode of Rolipram. The dichloropyridyl group, which is derived from the structure of Roflumilast, forms a crucial hydrogen bond in the metal pocket of the active site. These interactions collectively contribute to the high inhibitory activity of this compound on PDE4B and PDE4D isoforms.
The following table summarizes the key molecular interactions of this compound within the PDE4 active site as suggested by docking studies.
| Functional Group of this compound | Interacting Region of PDE4 Active Site | Type of Interaction |
|---|---|---|
| Methoxy Group | Q Pockets (Hydrophobic) | Hydrophobic Interaction |
| Cyclopentyloxy Group | Q Pockets (Hydrophobic) | Hydrophobic Interaction |
| Dichloropyridyl Group | Metal Pocket | Hydrogen Bond |
Density Functional Theory (DFT) is a quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT analysis can provide deep insights into the structural and chemical reactivity of a molecule. This computational approach is used to optimize the molecular structure and assess local chemical reactivity through molecular electrostatic potential (MEP) mapping, which identifies the electrophilic and nucleophilic regions of the molecule.
Furthermore, DFT calculations can determine global reactivity parameters, such as chemical hardness and softness, by analyzing the frontier molecular orbitals (HOMO-LUMO energies). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor in determining the kinetic stability and chemical reactivity of a compound.
While DFT is a powerful tool for characterizing the properties of novel compounds, no specific studies applying Density Functional Theory analysis to this compound were identified in a review of the available literature. However, this methodology has been applied to related picolinamide derivatives to gain insights into their molecular-level behavior and chemical properties.
Clinical Development Status and Future Directions
Current Clinical Trial Status (Discontinued)
Piclamilast (also known as RP 73401) is a selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for its anti-inflammatory effects in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). wikipedia.orgnewdrugapprovals.org As a second-generation compound, it shares structural features with other PDE4 inhibitors like cilomilast (B62225) and roflumilast (B1684550). wikipedia.org Despite initial investigations into its therapeutic potential, the clinical development of this compound has been discontinued. nih.govresearchgate.net Many promising PDE4 inhibitor candidates have been halted during clinical trials due to a narrow therapeutic window, where the effective dose is close to the dose that causes significant side effects. researchgate.net
Comparison with Approved PDE4 Inhibitors (Roflumilast, Apremilast)
This compound exhibits a distinct profile when compared to the approved PDE4 inhibitors, Roflumilast and Apremilast. While all three selectively target the PDE4 enzyme, they differ in potency, selectivity, and clinical applications. nih.govgla.ac.uksemanticscholar.org Roflumilast is approved for the treatment of COPD, while Apremilast is used for psoriatic arthritis and plaque psoriasis. gla.ac.uknih.gov
A key differentiator lies in their inhibitory activity and selectivity. This compound is a highly potent inhibitor of PDE4, even more so than Roflumilast. nih.gov However, this high potency comes at the cost of reduced selectivity, as this compound also shows inhibitory effects on other PDE families, including PDE1, PDE2, PDE3, PDE5, PDE7, PDE10, and PDE11. nih.gov In contrast, Roflumilast demonstrates high selectivity for the PDE4 isoenzymes. mdpi.com Apremilast is also a selective PDE4 inhibitor, but its mode of action and downstream effects on cellular signaling have been shown to differ from those of Roflumilast. gla.ac.uksemanticscholar.org
Table 1: Comparative Profile of PDE4 Inhibitors
| Feature | This compound | Roflumilast | Apremilast |
|---|---|---|---|
| Primary Indication(s) | Investigated for COPD and asthma (Discontinued) | COPD, Plaque Psoriasis | Psoriatic Arthritis, Plaque Psoriasis |
| PDE4 Inhibition | High potency | High potency and selectivity | Selective inhibition |
| Selectivity | Reduced selectivity, inhibits other PDE families | Highly selective for PDE4 | Selective for PDE4 |
| Clinical Status | Discontinued | Approved | Approved |
Challenges in Clinical Translation (e.g., Emetic Side Effects)
A significant hurdle in the clinical development of this compound and other PDE4 inhibitors has been the high incidence of dose-limiting side effects, most notably emesis (vomiting) and nausea. wikipedia.orgnewdrugapprovals.org It has proven difficult to separate the therapeutic anti-inflammatory effects from these adverse gastrointestinal events. newdrugapprovals.org This narrow therapeutic window has led to the discontinuation of many PDE4 inhibitor candidates in clinical trials. researchgate.net The emetic side effects are thought to be a class-wide issue for non-selective PDE4 inhibitors. nih.gov
The challenges in clinical translation are not limited to side effects but also include manufacturing complexities, ensuring batch-to-batch consistency, and the high costs associated with development. nih.gov Overcoming these obstacles requires innovative approaches to drug design and formulation. nih.gov
Potential for Repurposing in Neglected Diseases
Despite its discontinuation for respiratory diseases, research has explored the potential of repurposing this compound and other human PDE4 inhibitors for neglected tropical diseases. nih.govresearchgate.net One such area of investigation is in the treatment of Human African Trypanosomiasis (HAT), or sleeping sickness, caused by the parasite Trypanosoma brucei. researchgate.net Researchers have identified that this compound can inhibit a specific phosphodiesterase in the parasite, TbrPDEB1. researchgate.net This has opened up avenues for structure-based drug discovery to develop analogs of existing PDE4 inhibitors that are more selective for the parasite's enzyme over its human counterparts, which could lead to a more favorable therapeutic profile. nih.govresearchgate.netresearchgate.net The strategy of drug repurposing is seen as a time- and cost-effective method to find new treatments for diseases that are often overlooked by pharmaceutical companies. ijlbpr.com
Strategies for Future PDE4 Inhibitor Development
To overcome the challenges associated with first and second-generation PDE4 inhibitors, researchers are exploring several strategies to develop new compounds with an improved therapeutic index.
A promising strategy is the development of inhibitors that selectively target specific subtypes of the PDE4 enzyme. nih.govresearchgate.net The PDE4 family is composed of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. researchgate.net Evidence suggests that the anti-inflammatory benefits of PDE4 inhibition are primarily mediated by the PDE4B subtype, while the emetic side effects are linked to the inhibition of PDE4D. researchgate.netnih.gov Therefore, designing inhibitors that are selective for PDE4B over PDE4D could potentially dissociate the desired therapeutic effects from the dose-limiting side effects. researchgate.net However, the high degree of structural similarity among the subtypes makes the design of highly selective inhibitors a significant challenge. researchgate.net
Another approach is the development of dual inhibitors that target PDE4 in combination with another phosphodiesterase isoenzyme, such as PDE3 or PDE7. mdpi.com
Dual PDE3/PDE4 Inhibition: The rationale for dual PDE3/PDE4 inhibition stems from the complementary roles of these enzymes in airway function. copdfoundation.org PDE3 is the predominant isoenzyme in airway smooth muscle, and its inhibition leads to bronchodilation. copdfoundation.orgnih.gov PDE4 is more involved in inflammatory processes. openrespiratorymedicinejournal.com Therefore, a dual inhibitor could offer both bronchodilator and anti-inflammatory effects, which may be beneficial in respiratory diseases like COPD. nih.govnih.gov This combined action could lead to enhanced efficacy compared to inhibiting either enzyme alone. nih.gov The recently FDA-approved drug Ensifentrine is a dual PDE3/PDE4 inhibitor for the treatment of COPD. mdpi.com
Dual PDE4/PDE7 Inhibition: The co-inhibition of PDE4 and PDE7 is being explored as a therapeutic strategy for inflammatory and immune-related disorders. mdpi.comnih.gov PDE7 is found in T-lymphocytes and other immune cells, and its inhibition is thought to suppress T-cell activity. nih.govmdpi.com By simultaneously inhibiting both PDE4 and PDE7, it may be possible to achieve a more profound immunomodulatory effect. mdpi.com This dual inhibition could be particularly useful in treating T-cell mediated diseases and may offer an improved therapeutic window with a lower risk of the side effects associated with non-selective PDE4 inhibition. google.com
Modulation of Adverse Effect Profiles
Detailed preclinical studies have explored these dual effects. In studies using BALB/c mice, while this compound was effective at inhibiting lipopolysaccharide (LPS)-induced increases in neutrophils and tumor necrosis factor-α (TNF-α) in lung tissue, it also demonstrated pro-inflammatory effects when administered on its own doi.org. This suggests a complex modulation of its biological activity.
Specifically, treatment with this compound alone resulted in a significant increase in circulating neutrophils, a response comparable in magnitude to that induced by an LPS challenge doi.org. Furthermore, the compound was found to significantly increase the levels of keratinocyte-derived chemokine (KC), a pro-inflammatory cytokine, in both plasma and lung tissue doi.org.
In vitro experiments have provided further insight into the potential source of these pro-inflammatory signals. When applied to human umbilical vein endothelial cells (HUVECs), this compound was shown to cause a significant increase in the release of interleukin-8 (IL-8), a human homolog of KC doi.org. This effect was not observed in human bronchial epithelial cells (BEAS-2B), suggesting that endothelial cells may be a primary source of the pro-inflammatory chemokines observed in vivo doi.org.
These findings illustrate a critical aspect of this compound's pharmacological profile. The modulation of its effects—suppressing induced inflammation while simultaneously being capable of initiating a separate pro-inflammatory response—is a key consideration in its clinical development. The pro-inflammatory activities may represent a limiting factor to its therapeutic potential and are an important element of its adverse effect profile doi.org.
The data below summarizes the observed pro-inflammatory effects of this compound in preclinical models.
Table 1: Pro-inflammatory Effects of this compound in Preclinical Models
| Model | Parameter Measured | Control/Baseline | This compound Treatment | Result |
|---|---|---|---|---|
| In vivo (BALB/c mice) | Circulating Neutrophils (cells x 10³/ml) | 433.7 ± 52 | 1199.3 ± 167.3 | Significant Increase doi.org |
Q & A
Q. What is the primary mechanism of action of Piclamilast in PDE4 inhibition, and how does this influence intracellular signaling pathways?
this compound selectively inhibits PDE4, elevating intracellular cAMP by blocking its hydrolysis. This suppresses immune and inflammatory cell activity (e.g., neutrophils) and modulates gene expression via AP-1 activation and c-Jun phosphorylation at Ser63 . Methodologically, IC50 values for PDE4 inhibition (1–16 nM) are determined using enzyme activity assays in models like porcine aorta and eosinophil lysates .
Q. What are the key selectivity profiles of this compound against PDE isoenzymes?
this compound exhibits >19,000-fold selectivity for PDE4 over PDE1, PDE2, PDE3, and PDE5, with IC50 values >100 μM for PDE1/3, 40 μM for PDE2, and 14 μM for PDE5 . Selectivity is validated via competitive binding assays using recombinant PDE isoforms, ensuring minimal off-target effects in inflammatory studies .
Q. What in vitro and in vivo models are commonly employed to evaluate this compound’s anti-inflammatory efficacy?
In vitro: Human neutrophil LTB4 synthesis inhibition (IC50 = 2 nM) and AP-1/c-Jun pathway analysis . In vivo: Murine myocardial infarction models assess microvascular function and neutrophil infiltration , while allergic asthma models measure BALF eosinophil counts and cAMP-PDE activity .
Advanced Research Questions
Q. How do contradictory findings on this compound’s potency relative to rolipram and roflumilast inform comparative inhibitor studies?
Discrepancies arise from differences in binding affinity to PDE4 subtypes (e.g., HARBS vs. LARBS) and model systems. For example, this compound and rolipram show similar potency in guinea pig bronchospasm models , but roflumilast is 25-fold more potent in allergen-induced airway reactions . Methodologically, head-to-head comparisons require standardized assays (e.g., recombinant PDE4B/D activity) and in vivo dosing protocols .
Q. What methodological considerations are critical when assessing this compound’s effects on PDE4B vs. PDE4D subtypes?
Subtype-specific effects are evaluated via:
Q. In murine myocardial infarction models, how does this compound modulate neutrophil infiltration and microvascular function?
this compound (10–30 mg/kg) reduces infarct size by improving coronary blood flow via NO/PKA-dependent vasodilation. Neutrophil adhesion is quantified via intravital microscopy, while cytokine profiling (e.g., IL-1β) validates anti-inflammatory effects .
Q. How does this compound’s binding to HARBS and LARBS influence its tissue-specific pharmacokinetics?
Radioligand binding assays ([³H]this compound) reveal high affinity for both HARBS (Kd = 3.1 nM) and LARBS (Kd = 4.5 nM) in rat brain, but only LARBS in peripheral tissues. This dual binding explains its broader tissue distribution compared to rolipram .
Q. What experimental approaches resolve discrepancies in cAMP-PDE vs. cGMP-PDE selectivity?
Dual-substrate enzymatic assays (using cAMP/cGMP as substrates) in cell lysates clarify selectivity. For example, this compound preferentially inhibits cAMP-PDE in eosinophils but shows cGMP-PDE activity in certain inflammatory contexts .
Q. How do variations in experimental design impact this compound’s hypothermic effects in murine thermoregulation studies?
Hypothermia induction (ΔT = 2–3°C) is dose- (5 mg/kg i.p.) and time-dependent (peak at 60–120 min post-injection). Infrared thermometry at sternal regions ensures consistent measurement, while controls (e.g., L-NAME for NO inhibition) isolate PDE4-mediated mechanisms .
Q. What are the implications of this compound’s inhibition of AP-1 activation for gene expression profiling?
Transcriptomic analysis (e.g., RNA-seq) in immune cells reveals this compound suppresses 23 inflammation-related genes via c-Jun/AP-1 pathways. Phospho-specific antibodies (e.g., anti-pSer63 c-Jun) validate mechanism in ex vivo neutrophil models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
